molecular formula C9H10N4O2 B1393621 N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine CAS No. 596130-84-6

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

Cat. No. B1393621
M. Wt: 206.2 g/mol
InChI Key: TYXAEAOIWZOCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C9H10N4O2 . It is also known as CLQ or compound 31.


Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is represented by the InChI code: 1S/C9H10N4O2/c1-10-9-11-7-5-6 (13 (14)15)3-4-8 (7)12 (9)2/h3-5H,1-2H3, (H,10,11) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.2 g/mol . It is a solid substance with a melting point between 266 - 268 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

  • N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine and related compounds are used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through domino reactions catalyzed by green catalysts like l-proline. These reactions are crucial as they involve the formation of multiple bonds, leading to the creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Additionally, N,N-dimethylation of nitro compounds, including those related to N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine, has been achieved with methanol under UV irradiation at room temperature. This reaction is significant for synthesizing a wide range of N,N-dimethyl amines from various starting materials (Zhang et al., 2015).

  • The compound has also been involved in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. This synthesis involves condensation reactions and has been confirmed through various spectral analyses, indicating its significance in the synthesis of complex organic molecules (عسيري & خان, 2010).

Catalysis and Chemical Transformation

  • Compounds related to N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine are used in catalysis, such as the efficient and selective N-methylation of nitroarenes under mild conditions. These reactions involve renewable sources and are conducted at room temperature, highlighting the compound's role in eco-friendly and efficient chemical transformations (Pedrajas et al., 2017).

  • The compound is also part of processes related to the catalytic amination of biomass-based alcohols. Amines, produced in these processes, have extensive industrial applications, including in the manufacture of agrochemicals, pharmaceuticals, and polymers (Pera‐Titus & Shi, 2014).

Material Science and Polymer Chemistry

  • In material science, N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine-related compounds have been involved in tuning the structural topologies of coordination polymers. These studies indicate the compound's role in understanding and manipulating the structures of complex materials for various applications (Guo et al., 2013).

  • In the field of polymer chemistry, amino and nitro substituted derivatives of the compound have been used as photoinitiators for polymerization. Their ability to initiate polymerization under various light conditions, including violet-blue LED, demonstrates their potential in advanced polymer synthesis and applications (Xiao et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,1-dimethyl-5-nitrobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-10-9-11-7-5-6(13(14)15)3-4-8(7)12(9)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAEAOIWZOCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694269
Record name N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

CAS RN

596130-84-6
Record name N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diamine 248 (1.88 g, 11.2 mmol) in pyridine (20 mL) was treated with methyl isothiocyanate (970 mg, 12.9 mmol) and the mixture was stirred at 80° C. for 30 minutes, cooled down to 15° C., treated with solid EDC (3.03 g, 15.8 mmol, 1.40 eq) and the heating continued at 80° C. for 16 h. After removal of pyridine in vacuo, the residue was purified by flash chromatography (eluent 5% MeOH in CH2Cl2) to afford the title compound 268 (1.44 g, 62% yield). 1H NMR: (CD3OD) δ (ppm): 8.12 (d, J=2.2 Hz, 1H), 7.94 (dd, J=2.2, 8.8 Hz, 1H), 7.04 (d, J=8.8 Hz, 1H), 4.44 (bs, 2H), 3.51 (s, 3H), 3.04 (s, 3H). LRMS: (calc.) 206.2; (obt.) 207.1 (MH)+.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.03 g
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

N1-methyl-4-nitro-benzene-1,2-diamine (2.0 g, 12.0 mmol) and methyl isothiocyanate (0.90 ml, 13.2 mmol) were coupled using the procedure of example one part B to give the title compound as a yellow solid (1.32 g, 53%). 1H NMR (300 MHz, d6-DMSO) δ 7.98 (d, J=2.1 Hz, 1H), 7.90 (dd, J=8.7 and 2.4 Hz, 1H), 7.32 (d, J=8.7 Hz, 1H), 7.15 (m, 1H), 3.55 (d, 3H), 2.95 (d, J=4.5 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.